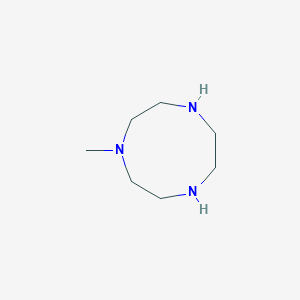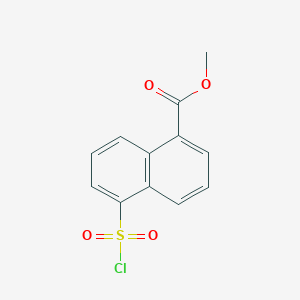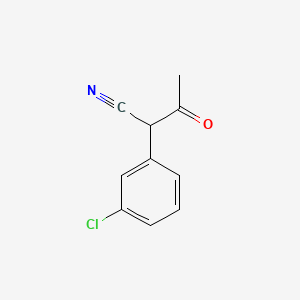
2-(3-Chlorophenyl)-3-oxobutanenitrile
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds often involves reactions with chloroaniline . For instance, 1-(3-chlorophenyl)piperazine (mCPP) can be synthesized through the reaction of diethanolamine with m-chloroaniline . Other methods involve the reaction of m-chloroaniline with bis(2-chloroethyl)amine or the reaction of piperazine with m-dichlorobenzene .Applications De Recherche Scientifique
Synthesis of Novel Compounds
2-(3-Chlorophenyl)-3-oxobutanenitrile serves as a key intermediate in the synthesis of a wide variety of heterocyclic compounds, demonstrating its versatility and importance in medicinal chemistry. For instance, it has been used in the synthesis of 11-methyl-3,8-disubstituted-12-aryl-3,4,7,8,9,12-hexahydro-1H-chromeno[2,3-b]quinoline-1,10(2H)-dione derivatives through a series of reactions including Knoevenagel condensation and Friedlander reaction, showcasing its role in creating compounds with potential biological activities (Han et al., 2015).
Optical and Electronic Properties
The optical and electronic properties of derivatives of 2-(3-Chlorophenyl)-3-oxobutanenitrile have been extensively studied. Research has focused on the molecular structure, spectroscopic characterization, and non-linear optical (NLO) properties, highlighting the potential of these compounds in materials science, particularly in dye and organic semiconductor applications. Such studies are crucial for the development of new materials with tailored properties for electronics and photonics (Wazzan et al., 2016).
Safety and Hazards
Orientations Futures
The future directions for research on “2-(3-Chlorophenyl)-3-oxobutanenitrile” could include further studies on its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, its potential applications in various fields could be explored .
Mécanisme D'action
Target of Action
The primary target of 2-(3-Chlorophenyl)-3-oxobutanenitrile, also known as Carbonyl cyanide m-chlorophenyl hydrazone (CCCP), is the oxidative phosphorylation process in cells . This compound acts as a chemical inhibitor of this process . It is a nitrile, hydrazone, and protonophore .
Mode of Action
CCCP works by causing an uncoupling of the proton gradient that is established during the normal activity of electron carriers in the electron transport chain . The compound acts essentially as an ionophore and reduces the ability of ATP synthase to function optimally . This disruption in the energy production process can lead to cell death .
Biochemical Pathways
The affected biochemical pathway is the electron transport chain involved in oxidative phosphorylation . CCCP disrupts this pathway, leading to a decrease in ATP production and an increase in heat production . This can have downstream effects on various cellular processes that rely on ATP for energy.
Pharmacokinetics
The metabolites identified were 2-hydrazino-3-methyl-4(3H)-quinazolinone (M1) and 3-(3-chlorophenyl)-1-phenylprop-2-en-1-one (M2) . These properties can impact the bioavailability of the compound, determining how much of the compound reaches its target site of action.
Result of Action
The result of CCCP’s action is the gradual destruction of living cells and death of the organism . This is due to the disruption of the proton gradient and the subsequent decrease in ATP production . . elegans models, suggesting a degree of hormesis .
Propriétés
IUPAC Name |
2-(3-chlorophenyl)-3-oxobutanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c1-7(13)10(6-12)8-3-2-4-9(11)5-8/h2-5,10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNRQQONRVUGHLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C#N)C1=CC(=CC=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301291106 | |
| Record name | α-Acetyl-3-chlorobenzeneacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301291106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chlorophenyl)-3-oxobutanenitrile | |
CAS RN |
14123-79-6 | |
| Record name | α-Acetyl-3-chlorobenzeneacetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14123-79-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | α-Acetyl-3-chlorobenzeneacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301291106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



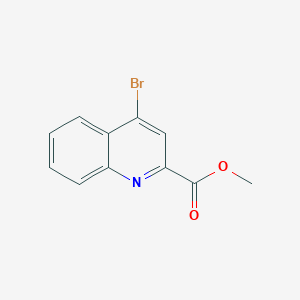
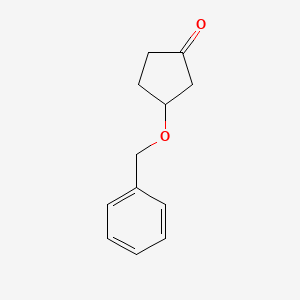

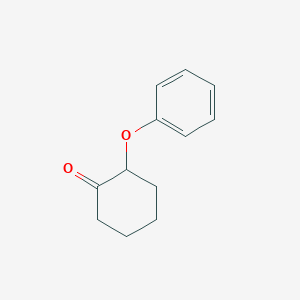
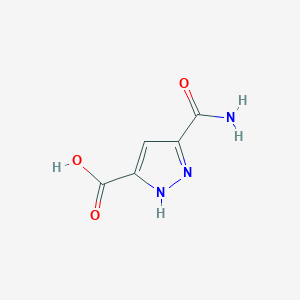
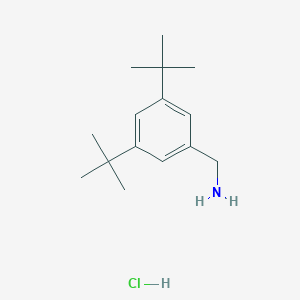
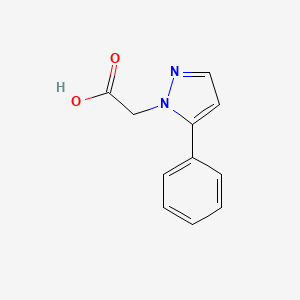
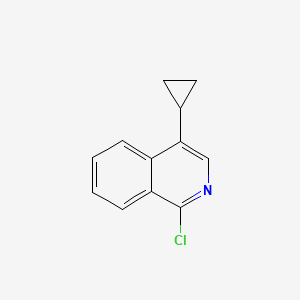
![2-[3-(3-Chlorophenyl)-2,4-dioxoimidazolidin-1-yl]acetic acid](/img/structure/B3378293.png)
